8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8a-(4-fluorophenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-11-4-2-10(3-5-11)13-7-6-12(17)16(13)9-1-8-15-13/h2-5,15H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLKQWPKFDELHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCC(=O)N2C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Ethyl trifluoropyruvate reacts with 4-fluorophenylacetone under basic conditions (e.g., triethylamine or DBU) to form a transient α,β-unsaturated ketone intermediate. Subsequent nucleophilic attack by 1,3-amino alcohols (e.g., 3-aminopropanol) generates a hemiaminal, which undergoes cyclodehydration to yield the bicyclic framework. The stereochemical outcome is highly dependent on the amino alcohol’s configuration, with cis-diastereomers predominating when using (R)-configured alcohols.
Table 1. Diastereomeric Ratios in Domino Cyclization
| Amino Alcohol | Diastereomer Ratio (cis:trans) | Yield (%) |
|---|---|---|
| (R)-3-aminopropanol | 85:15 | 72 |
| (S)-3-aminopropanol | 20:80 | 68 |
| rac-3-aminopropanol | 50:50 | 65 |
Scope and Limitations
While this method offers high atom economy, the electronic nature of the methyl ketone significantly impacts reactivity. Electron-deficient aryl ketones (e.g., 4-fluorophenylacetone) enhance reaction rates compared to alkyl variants. However, sterically hindered substrates require prolonged reaction times (24–48 h) and elevated temperatures (80–100°C).
For late-stage functionalization, palladium-mediated strategies enable the introduction of the 4-fluorophenyl group post-cyclization. This method, inspired by protocols for analogous pyrrolo-pyrimidines, involves coupling a halogenated precursor with a 4-fluorophenylboronic acid or trifluoroborate salt.
Synthesis of Halogenated Intermediates
The core hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one scaffold is first brominated at the 8A position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resulting 8A-bromo derivative undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃, achieving yields of 65–78%.
Key Reaction Parameters:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 12 h
Stereochemical Considerations
X-ray crystallographic analysis of intermediates reveals that the bicyclic system adopts a boat conformation during coupling, with the 4-fluorophenyl group occupying an equatorial position to minimize steric clash with the lactam oxygen. This conformation is critical for maintaining high enantiomeric excess (ee > 90%) when using chiral ligands such as BINAP.
Dieckmann Condensation and Decarboxylative Cyclization
A classical approach to bicyclic lactams involves Dieckmann condensation of diester precursors, followed by decarboxylation. Adapted from methods for related pyrrolo[3,4-c]pyrrole systems, this route provides precise control over ring size and substitution patterns.
Stepwise Synthesis
- Diester Formation : Condensation of ethyl 4-fluorophenylglyoxylate with methyl 3-aminopropionate yields a linear diester.
- Cyclization : Treatment with NaH in THF induces intramolecular cyclization via a six-membered transition state, forming the pyrrolidine ring.
- Decarboxylation : Heating the cyclized product in acetic anhydride at 120°C facilitates decarboxylation, yielding the target compound with 60–70% overall yield.
Table 2. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Domino Cyclization | 65–72 | 95–98 | High | Moderate |
| Palladium Coupling | 65–78 | 90–95 | Moderate | High |
| Dieckmann Condensation | 60–70 | 85–90 | Low | Low |
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (3:1), yielding colorless needles suitable for X-ray diffraction. Key spectroscopic data include:
Biological Activity
The compound 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a member of the pyrrolopyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 234.27 g/mol
- CAS Number : 20481-80-5
Structural Characteristics
The compound features a hexahydropyrrolo structure fused with a pyrimidinone ring. The presence of a fluorine atom in the para position of the phenyl group is significant for its biological activity.
Antiparasitic Activity
Recent studies have highlighted the potential of this compound as an antiparasitic agent. The compound has shown promising results against various strains of Plasmodium falciparum, the causative agent of malaria.
Efficacy Data
| Compound | EC (μM) | Activity Description |
|---|---|---|
| This compound | 0.004 | High potency against P. falciparum |
| Reference Compound | 0.030 | Comparative efficacy |
The data indicates that this compound exhibits a significantly lower EC value compared to reference compounds, suggesting enhanced potency in inhibiting parasite growth .
The mechanism by which this compound exerts its antiparasitic effects appears to involve inhibition of key metabolic pathways within the parasite. Specifically, it may target ATPase activity associated with sodium transport, disrupting ionic balance and leading to parasite death .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human liver HepG2 cells to assess the safety profile of the compound. Notably, it demonstrated low cytotoxicity at effective concentrations, indicating a favorable therapeutic index for potential drug development .
Study 1: Antiparasitic Efficacy
A study published in Nature evaluated various analogs of pyrrolopyrimidine derivatives, including this compound. The results showed that modifications in the molecular structure significantly influenced both solubility and bioactivity. The introduction of fluorine at specific positions was linked to increased potency against malaria parasites .
Study 2: Pharmacokinetic Profile
Research assessing the pharmacokinetics of this compound revealed that it has favorable absorption characteristics with moderate metabolic stability in liver microsomes. This suggests that it could maintain effective plasma concentrations following oral administration .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth. For instance, a study highlighted the compound's ability to target specific kinases involved in tumor growth .
2. Neuroprotective Effects
The neuroprotective potential of 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one has been investigated in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. This suggests a promising role for the compound in developing treatments for neurodegenerative disorders .
3. Antimicrobial Properties
Emerging studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced levels of amyloid-beta plaques compared to the control group. The findings suggest that this compound could be further developed as a therapeutic agent for Alzheimer's disease .
Comparison with Similar Compounds
Substituent Variations at the 8a Position
The 8a position’s substituent significantly impacts physicochemical properties. Key analogs include:
*Calculated based on molecular formula C₁₃H₁₅FN₂O.
- Lipophilicity : Fluorine increases lipophilicity (logP ~2.5 estimated) relative to methoxy (logP ~1.8) or methyl (logP ~1.2) substituents, influencing membrane permeability .
- Conformational Rigidity : The fused bicyclic system restricts flexibility, whereas methyl or smaller substituents allow greater rotational freedom .
Heterocyclic Core Modifications
Compounds with alternative fused rings or heteroatoms exhibit distinct properties:
- Oxireno[2′,3′:3,4]pyrrolo Derivatives: Epoxy groups introduce polarity and reactivity, as seen in pharmacopeial compounds .
- Benzothiazolyl-pyrido-pyrimidinones: Benzothiazole substituents enhance aromatic stacking and may confer fluorescence properties .
Intermolecular Interactions
- Hydrogen Bonding : The target compound’s carbonyl group participates in weaker H-bonds (H···O distance >2.0 Å) compared to stronger bonds in epoxy-containing analogs (e.g., 1.8–2.0 Å) .
- π-π Stacking : Fluorophenyl rings engage in parallel-displaced stacking (interplanar distance ~3.5 Å), similar to phenyl analogs but with offset influenced by fluorine’s electron-withdrawing effect .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-(4-fluorophenyl)-4-oxobutanoic acid and 1,3-diaminopropane, as demonstrated in structurally analogous bicyclic systems . Key steps include:
- Use of toluene as a solvent with azeotropic removal of water to drive the reaction to completion.
- Catalytic conditions (e.g., mild acid/base) to facilitate cyclization.
- Purification via recrystallization or column chromatography to isolate the fused bicyclic product.
- Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the structural features of this compound be characterized to confirm its bicyclic conformation?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the fused pyrrolidine-pyrimidinone system and verifying planarity induced by the fluorophenyl substituent . Complementary techniques include:
- NMR spectroscopy : Analyze coupling constants (e.g., J values) to infer restricted rotation in the bicyclic core.
- Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) to confirm lactam formation.
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental observations of conformational flexibility?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., gas-phase vs. solid-state dynamics). To address this:
- Perform molecular dynamics (MD) simulations in explicit solvent to account for environmental effects on conformational mobility .
- Use variable-temperature NMR to experimentally probe energy barriers for ring puckering or substituent rotation .
- Case Study : For the analogous 8a-phenyl derivative, X-ray data revealed restricted planarity due to π-π stacking, which DFT models may underestimate without crystal-packing corrections .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s crystallographic packing and stability?
- Methodological Answer :
- Hydrogen bonding : Identify C=O···H–N interactions using Hirshfeld surface analysis or CrystalExplorer software .
- π-π stacking : Quantify aromatic interactions via centroid distances (3.4–3.8 Å) and dihedral angles (<10°) in the crystal lattice .
Q. How can researchers design experiments to assess the environmental fate or biodegradability of this compound?
- Methodological Answer : Adapt protocols from ecotoxicology frameworks (e.g., OECD guidelines):
- Hydrolysis studies : Expose the compound to buffers at varying pH (2–12) and temperatures (25–50°C) to assess stability.
- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight-driven degradation pathways .
- Biotic transformation : Incubate with soil or microbial consortia, followed by LC-MS/MS to identify metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
